1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene
Overview
Description
1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene is an organic compound with the molecular formula C20H14F4O2 It is a fluorinated aromatic compound that features two 4-methylphenoxy groups attached to a tetrafluorobenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene typically involves the nucleophilic aromatic substitution reaction. The starting material, 1,2,4,5-tetrafluorobenzene, undergoes a reaction with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of fluorine atoms with 4-methylphenoxy groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in further nucleophilic aromatic substitution reactions, where the remaining fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy groups can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
Substitution: Derivatives with different nucleophiles replacing the fluorine atoms.
Oxidation: Quinones derived from the phenoxy groups.
Reduction: Hydroquinones derived from the phenoxy groups.
Coupling: Complex aromatic systems with extended conjugation.
Scientific Research Applications
1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated aromatic compounds.
Medicine: Investigated for its potential use in drug design and development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its stability and electronic properties
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene is primarily based on its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing fluorine atoms make the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution of fluorine atoms with various nucleophiles. This property is exploited in the synthesis of diverse derivatives and complex aromatic systems .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4,5-tetrafluoro-3,6-bis(3-methylphenoxy)benzene
- 2,3,5,6-tetrafluoro-1,4-bis(trimethylstannyl)benzene
- 2,3,5,6-tetrafluoro-1,4-benzenedimethanol
- Tetrafluorophthalonitrile
Uniqueness
1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene is unique due to the presence of two 4-methylphenoxy groups, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4O2/c1-11-3-7-13(8-4-11)25-19-15(21)17(23)20(18(24)16(19)22)26-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZLNTJQQXICCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)C)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222548 | |
Record name | 1,2,4,5-Tetrafluoro-3,6-bis(4-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401222548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34193-63-0 | |
Record name | 1,2,4,5-Tetrafluoro-3,6-bis(4-methylphenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34193-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Tetrafluoro-3,6-bis(4-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401222548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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